molecular formula C13H10N2S B14131636 1-(naphthalen-2-yl)-1H-imidazole-2-thiol CAS No. 25372-21-8

1-(naphthalen-2-yl)-1H-imidazole-2-thiol

Cat. No.: B14131636
CAS No.: 25372-21-8
M. Wt: 226.30 g/mol
InChI Key: INFCGXJBOZZPCI-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound featuring a naphthalene ring fused to an imidazole ring with a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-yl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde and ammonium chloride. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted imidazole derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)-1H-imidazole-2-thiol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(naphthalen-2-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

    1-(Naphthalen-2-yl)-1H-pyrrole: Similar in structure but with a pyrrole ring instead of an imidazole ring.

    1-(Naphthalen-2-yl)-1H-1,2,3-triazole: Contains a triazole ring, offering different chemical reactivity and applications.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.

Uniqueness: 1-(Naphthalen-2-yl)-1H-imidazole-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.

Properties

CAS No.

25372-21-8

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

3-naphthalen-2-yl-1H-imidazole-2-thione

InChI

InChI=1S/C13H10N2S/c16-13-14-7-8-15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,14,16)

InChI Key

INFCGXJBOZZPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C=CNC3=S

Origin of Product

United States

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